molecular formula C12H13ClO2 B3025808 2-(2-Chlorophenyl)-2-hydroxycyclohexanone CAS No. 1823362-29-3

2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Cat. No.: B3025808
CAS No.: 1823362-29-3
M. Wt: 224.68 g/mol
InChI Key: TXHGZWYEGMFTJB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Cyclohexanone (B45756) Chemistry and Derivatives

Substituted cyclohexanones are a pivotal class of compounds in organic chemistry, serving as foundational building blocks for the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. The cyclohexanone core provides a versatile scaffold that can be functionalized at various positions to modulate the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity.

The synthesis of substituted cyclohexanones can be achieved through various established organic reactions. Common methods for the preparation of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone and related compounds include:

Table 2: Synthetic Routes to this compound
Synthetic RouteDescription
Aldol (B89426) Condensation Involves the reaction of 2-chlorobenzaldehyde (B119727) with a cyclohexanone derivative in the presence of a base. This is a common method for forming carbon-carbon bonds. smolecule.com
Grignard Reaction The reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with cyclohexanone can be used to introduce the aryl group. Subsequent oxidation steps can then yield the desired α-hydroxy ketone. smolecule.comscispace.com
Oxidation of Alkenes An alkene precursor, such as 1-(2-chlorophenyl)cyclohexene, can be oxidized using reagents like potassium permanganate (B83412) to introduce the hydroxyl and ketone functionalities. smolecule.comscispace.com

Academic Significance and Research Trajectories

The primary academic significance of this compound lies in its role as a key intermediate in the synthesis of arylcyclohexylamines, a class of compounds with notable pharmacological activities. smolecule.com Its structural similarity to the anesthetic ketamine has driven much of the research interest in this molecule. smolecule.com

Key research trajectories involving this compound include:

Synthesis of Anesthetics and Analgesics: The compound is a direct precursor to ketamine and its analogs. scispace.combbgate.combbgate.com Research in this area focuses on developing efficient and safe synthetic routes to these valuable pharmaceuticals. The conversion of this compound to ketamine typically involves an imination reaction with methylamine (B109427) followed by a thermal rearrangement. scispace.combbgate.com

Development of Anticonvulsants: Derivatives of this compound have been explored for their potential anticonvulsant properties. evitachem.comsmolecule.com The mechanism of action is thought to involve the modulation of neurotransmitter systems. evitachem.com

Antifungal and Anticancer Research: Some studies have investigated the antifungal and anticancer activities of derivatives synthesized from this compound. evitachem.comsmolecule.com These studies often involve creating a library of related compounds and screening them for biological activity against various fungal strains and cancer cell lines. evitachem.com

Analytical Reference Standard: Due to its close relationship with ketamine, this compound is also used as an analytical reference standard in forensic and pharmaceutical analysis. smolecule.com It can be used to identify and quantify impurities in esketamine preparations. smolecule.com

Table 3: Research Applications of this compound
Application AreaDescription of Research
Pharmaceutical Synthesis Serves as a key intermediate in the synthesis of ketamine and other arylcyclohexylamine-based anesthetics and analgesics. scispace.combbgate.combbgate.com
Medicinal Chemistry Used as a starting material to generate libraries of structurally diverse compounds for screening for potential anticonvulsant, antifungal, and anticancer activities. evitachem.comsmolecule.com
Analytical Chemistry Employed as a reference standard for the identification and quantification of related compounds, particularly as a potential impurity in esketamine formulations. smolecule.com
Forensic Science Its presence can be indicative of certain synthetic routes for ketamine and related substances. A closely related compound, 2-(2-chlorophenyl)-2-nitrocyclohexanone, has been identified as a precursor in illicit norketamine synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGZWYEGMFTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342459
Record name 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823362-29-3
Record name 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CHLOROPHENYL)-2-HYDROXYCYCLOHEXANONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2660692X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 2 Chlorophenyl 2 Hydroxycyclohexanone

Aldol (B89426) Condensation Strategies Leading to Cyclohexanone (B45756) Derivatives

Aldol condensation reactions represent a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize substituted cyclohexanone derivatives. In principle, an Aldol-type reaction between a derivative of cyclohexanone and 2-chlorobenzaldehyde (B119727) could lead to a precursor that, after subsequent transformations, yields the target α-hydroxy ketone. While specific examples for the direct synthesis of 2-(2-chlorophenyl)-2-hydroxycyclohexanone via this method are not extensively detailed in readily available literature, the fundamental principles of Aldol chemistry suggest its potential applicability.

Functional Group Interconversions from Related Cyclohexanone Scaffolds

Another synthetic avenue involves the modification of a pre-functionalized cyclohexanone ring. This could entail starting with a cyclohexanone derivative that already possesses a leaving group at the α-position. A nucleophilic substitution reaction with a 2-chlorophenyl nucleophile, such as an organocuprate or through a palladium-catalyzed coupling reaction, could potentially install the desired aryl group. Subsequent introduction of the hydroxyl group at the α-position would then be required. This could be achieved through various methods, such as enolate oxidation.

Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl 2 Hydroxycyclohexanone

Oxidation Reactions

Oxidation reactions of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone can target the hydroxyl group, the ketone, or potentially arise from intermediates formed under specific reaction conditions.

While this compound itself is not an alkene, it can potentially form cyclohexene (B86901) intermediates through dehydration, especially under acidic conditions. The subsequent oxidation of these intermediates by potassium permanganate (B83412) (KMnO₄) is a well-studied reaction that can proceed via different pathways depending on the reaction conditions.

Under cold, dilute, and alkaline or neutral conditions, permanganate oxidation of a cyclohexene intermediate would be expected to result in syn-dihydroxylation, yielding a triol. This reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. libretexts.orglibretexts.orgkhanacademy.org The stereochemistry of the starting cyclohexene, influenced by the bulky 2-chlorophenyl group, would dictate the facial selectivity of the permanganate attack.

Conversely, if the reaction is carried out under hot, acidic, or concentrated permanganate conditions, oxidative cleavage of the double bond is the predominant outcome. libretexts.org This more vigorous oxidation would break the C-C double bond of the cyclohexene intermediate, leading to the formation of a dicarboxylic acid by opening the cyclohexyl ring. The initial diol is further oxidized under these conditions. libretexts.org The specific products would depend on the substitution pattern of the intermediate alkene.

The oxidation of the tertiary alcohol in this compound by permanganate can also occur, though it is generally more sluggish than the oxidation of primary or secondary alcohols. youtube.com Oxidation of α-hydroxy ketones with potassium permanganate can lead to the formation of diones. researchgate.net Studies on the oxidation of hydroxyacetone (B41140) with permanganate suggest that the reaction can proceed via different mechanisms in acidic versus alkaline media, involving either nucleophilic addition of permanganate to the carbonyl or electron abstraction from the enolate, respectively. researchgate.netrsc.org

Table 1: Expected Products of Permanganate Oxidation of Cyclohexene Intermediates
Reaction ConditionsIntermediateExpected Major Product TypeMechanism Highlight
Cold, dilute, alkaline KMnO₄Cyclohexene derivativecis-Diol (leading to a triol)Syn-addition via cyclic manganate ester
Hot, concentrated, acidic KMnO₄Cyclohexene derivativeDicarboxylic acidOxidative cleavage of the C=C bond
Varying pHα-Hydroxy ketoneDioneNucleophilic addition or enolate oxidation

Vanadium(V) complexes are effective catalysts for the oxidation of α-hydroxy ketones. Kinetic studies on the oxidation of the parent compound, 2-hydroxycyclohexanone, by vanadium(V) in an acidic medium (perchloric acid) provide significant insight into the likely mechanism for the oxidation of this compound. niscpr.res.in

The reaction with 2-hydroxycyclohexanone was found to be first order with respect to the oxidant, vanadium(V). niscpr.res.in A key finding was the second-order dependence on the substrate, 2-hydroxycyclohexanone. niscpr.res.in This suggests that two molecules of the α-hydroxy ketone are involved in the rate-determining step. The stoichiometry of the reaction was determined to be 1:2, with one mole of 2-hydroxycyclohexanone being consumed by two moles of vanadium(V). niscpr.res.in

Based on these kinetic data, a proposed mechanism involves the formation of a complex between one molecule of vanadium(V) and two molecules of 2-hydroxycyclohexanone. This complex then decomposes in the slow, rate-determining step to yield the products. niscpr.res.in The existence of a dimeric form of 2-hydroxycyclohexanone is known, which supports the observed second-order dependence on the substrate. niscpr.res.in The reaction rate was also found to be dependent on the acidity of the medium, tending towards a first-order dependence on [H⁺] at higher acid concentrations. niscpr.res.in

For this compound, the presence of the bulky and electron-withdrawing 2-chlorophenyl group at the C2 position would be expected to influence the reaction kinetics. Steric hindrance from the chlorophenyl group could affect the formation of the proposed vanadium complex, potentially slowing the reaction rate compared to the unsubstituted analog. Electronically, the chlorine atom is electron-withdrawing, which could also impact the stability of any charged intermediates or transition states.

Table 2: Kinetic Data for the Vanadium(V) Oxidation of 2-Hydroxycyclohexanone
Kinetic ParameterObserved Dependence
Order with respect to [Vanadium(V)]First Order
Order with respect to [2-Hydroxycyclohexanone]Second Order
Order with respect to [H⁺]Tends to unity at high acidity
Substrate:Oxidant Stoichiometry1:2

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid. organic-chemistry.org This reaction is highly regioselective, with the insertion of the oxygen atom being directed by the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.com The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. organic-chemistry.orgstackexchange.com

In the case of this compound, the Baeyer-Villiger oxidation would involve the migration of either the C2 carbon (bearing the chlorophenyl and hydroxyl groups) or the C6 carbon (a methylene (B1212753) group). Based on the established migratory aptitudes, the tertiary C2 carbon would be expected to migrate in preference to the secondary C6 carbon. adichemistry.com This would lead to the formation of a seven-membered lactone (an oxepanone derivative).

However, electronic effects of the substituents on the migrating group can also play a significant role. Aryl groups with electron-donating substituents generally have a higher migratory aptitude than those with electron-withdrawing substituents. The 2-chlorophenyl group, with its electron-withdrawing chlorine atom, would have a somewhat diminished migratory aptitude compared to an unsubstituted phenyl group. adichemistry.com Despite this, the tertiary nature of the C2 carbon still makes it the more likely migrating group.

Interestingly, studies on the kinetic resolution of racemic 2-arylcyclohexanones via asymmetric Baeyer-Villiger oxidation have shown that it is possible to obtain lactones resulting from the migration of the less substituted carbon, which is contrary to the general migratory aptitude rules. colab.ws This highlights that the specific catalyst and reaction conditions can influence the regiochemical outcome.

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation
GroupMigratory Aptitude
Tertiary AlkylHighest
Secondary Alkyl / ArylHigh
Primary AlkylModerate
MethylLow

Reduction Reactions

Reduction reactions involving compounds related to this compound can selectively target specific functional groups, offering pathways to diverse molecular architectures.

The selective reduction of a nitro group to an amine in a molecule that also contains other reducible functionalities, such as a ketone, is a common challenge in organic synthesis. organic-chemistry.org In compounds structurally related to this compound but also bearing a nitro group (for instance, on the phenyl ring), achieving this selective transformation is crucial.

Catalytic transfer hydrogenation is a widely used method for this purpose. researchgate.net This technique employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mdpi.comnih.gov These conditions are often mild enough to reduce the nitro group without affecting a ketone or hydroxyl group. Mechanochemical ball milling has also been shown to be an effective and environmentally friendly approach for catalytic transfer hydrogenation of aromatic nitro compounds. mdpi.com

Other systems for the selective reduction of nitroarenes in the presence of carbonyls include the use of sodium borohydride (B1222165) in combination with transition metal salts like nickel or iron chlorides. jsynthchem.comthieme-connect.com The combination of B₂pin₂ and KOtBu in isopropanol (B130326) offers a metal-free alternative for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Additionally, systems like Fe/CaCl₂ and NaI/PPh₃ under photoredox conditions have been developed for the selective reduction of nitro groups while tolerating a wide array of other functional groups. organic-chemistry.org

Table 4: Reagents for Selective Reduction of Nitro Groups in the Presence of Ketones
Reagent SystemKey Features
Pd/C or Pt/C with H₂ or transfer hydrogenation sourceCommonly used, high efficiency
NaBH₄ with NiCl₂ or FeCl₂Cost-effective, good selectivity
Fe/CaCl₂Mild, tolerates many functional groups
B₂pin₂/KOtBuMetal-free conditions

Reductive deoxygenation involves the removal of the hydroxyl group from this compound to yield 2-(2-chlorophenyl)cyclohexanone. Given that the hydroxyl group is tertiary and benzylic, several methods are applicable.

A common and effective method for the deoxygenation of α-hydroxy ketones is the use of a silane, such as triethylsilane (Et₃SiH), in the presence of a Brønsted or Lewis acid. researchgate.netchemistryviews.org A metal-free approach utilizes aqueous perchloric acid (HClO₄) as a catalyst with triethylsilane as the hydride source. researchgate.netchemistryviews.org This system has been shown to be efficient for the deoxygenation of various α-hydroxy-α,α-diaryl carbonyl compounds. The mechanism is thought to involve protonation of the hydroxyl group, followed by its departure as water to form a carbocation, which is then reduced by the silane.

Another approach involves the use of zinc iodide and sodium cyanoborohydride, which is effective for the reductive deoxygenation of benzylic and tertiary alcohols. acs.org Organoaluminum Lewis acids in combination with an aluminum hydride source can also achieve the deoxygenation of secondary and tertiary alcohols. mdma.ch The ease of these deoxygenations is often related to the stability of the carbocation intermediate formed upon loss of the hydroxyl group. mdma.ch In the case of this compound, the resulting tertiary, benzylic carbocation would be relatively stable, facilitating its formation and subsequent reduction.

Table 5: Methods for Reductive Deoxygenation of α-Hydroxy Ketones
Reagent SystemReaction ConditionsApplicability
Triethylsilane (Et₃SiH) / HClO₄CH₂Cl₂, 40 °CMetal-free, selective for α-hydroxy ketones
Zinc Iodide / NaBH₃CNMild conditionsEffective for benzylic and tertiary alcohols
Organoaluminum Lewis Acids / Aluminum HydridesVaries with substrateEffective for ketones and alcohols

Regioselective and Enantiogenic Electrochemical and Microbial Reductions of Alpha-Hydroxy Ketones

The reduction of the carbonyl group in α-hydroxy ketones like this compound presents an opportunity for creating stereochemically rich 1,2-diols. Both electrochemical and microbial methods have been explored for their potential to achieve high regioselectivity and enantioselectivity in such transformations.

Electrochemical Reductions: Electrochemical methods offer a high degree of control over the reduction potential, which can be harnessed to selectively reduce the ketone functionality without affecting other reducible groups. The mechanism typically involves the transfer of electrons to the carbonyl group, followed by protonation to yield the alcohol. In the case of α-hydroxy ketones, the regioselectivity is generally high for the reduction of the ketone over the hydroxyl group. The stereochemical outcome, however, can be influenced by factors such as the electrode material, solvent, and the presence of chiral auxiliaries. While specific studies on the electrochemical reduction of this compound are not extensively documented, research on analogous α-hydroxy ketones demonstrates the feasibility of this approach to generate diol products. The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon, with steric and electronic factors of the adjacent stereocenter playing a crucial role.

Microbial Reductions: Biocatalytic reductions using microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are renowned for their excellent enantioselectivity. proquest.comacs.orgnih.govacgpubs.org These whole-cell systems contain a variety of oxidoreductase enzymes that can reduce carbonyl compounds to their corresponding alcohols. The reduction of α-hydroxy ketones by baker's yeast often proceeds with high enantioselectivity, favoring the formation of one enantiomer of the diol product. The enzymes involved recognize the chirality of the starting material and selectively catalyze the reduction to produce a specific stereoisomer. For instance, the reduction of racemic α-hydroxy ketones can result in the kinetic resolution of the starting material, yielding an optically active alcohol and unreacted ketone. The specific enzymes within the yeast and their substrate specificity determine the stereochemical course of the reaction.

MethodKey FeaturesExpected Outcome for this compound
Electrochemical Reduction High regioselectivity for ketone reduction. Stereoselectivity is dependent on reaction conditions.Formation of 1-(2-chlorophenyl)cyclohexane-1,2-diol. Diastereoselectivity will be influenced by the existing stereocenter.
Microbial Reduction (e.g., Baker's Yeast) High enantioselectivity. Can achieve kinetic resolution of racemic starting materials.Enantioselective formation of a specific stereoisomer of 1-(2-chlorophenyl)cyclohexane-1,2-diol.

Derivatization and Functionalization Strategies

The presence of both a hydroxyl and a ketone group in this compound allows for a range of derivatization and functionalization reactions, enabling the synthesis of a diverse array of molecules.

Alkylation Reactions of the Cyclohexanone (B45756) Moiety

Alkylation of the cyclohexanone ring of this compound can be achieved by forming an enolate under basic conditions, which then acts as a nucleophile to attack an alkyl halide. youtube.com The regioselectivity of this reaction is a key consideration. The use of a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, resulting in alkylation at the less substituted α-carbon (C6). Conversely, using a smaller, weaker base under thermodynamic control (higher temperatures) would favor the formation of the more stable, more substituted enolate, leading to alkylation at the C2 position, which is already substituted. However, in the case of this compound, the C2 position is a quaternary carbon, precluding further alkylation at this site. Therefore, alkylation is expected to occur selectively at the C6 position. The presence of the hydroxyl group can potentially interfere with the reaction by being deprotonated by the strong base. Protection of the hydroxyl group may be necessary prior to alkylation to avoid this side reaction.

Hydroxylation under Alkaline Conditions

The introduction of an additional hydroxyl group onto the cyclohexanone ring can be achieved through various hydroxylation methods. Under alkaline conditions, one potential route involves the formation of an enolate followed by reaction with an electrophilic oxygen source, such as a peroxide or other oxidizing agent. The regioselectivity of this hydroxylation would again be governed by the conditions used to form the enolate. Similar to alkylation, the use of a strong, hindered base would favor the formation of the kinetic enolate and subsequent hydroxylation at the C6 position. The reaction of cyclohexanone enolates with molecular oxygen, followed by reduction of the resulting hydroperoxide, is a known method for α-hydroxylation. The stereochemical outcome of such a reaction would be influenced by the direction of approach of the electrophilic oxygen source to the enolate.

Imination and Thermal Rearrangement Reactions to Form Related Cyclic Amines

A significant application of this compound is its conversion to arylcyclohexylamines, a class of compounds with important pharmacological activities, including ketamine and its analogs. mdpi.comresearchgate.net This transformation is typically achieved through a two-step process: imination followed by thermal rearrangement.

In the first step, the ketone functionality of this compound reacts with a primary amine, such as methylamine (B109427), to form an α-hydroxyimine intermediate. This reaction is often catalyzed by a mild acid or base.

The second step involves a thermal rearrangement of the α-hydroxyimine. Upon heating, the α-hydroxyimine undergoes a proquest.comrsc.org-migration, leading to the formation of an α-aminoketone. In the case of the reaction with methylamine, this rearrangement yields 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, commonly known as ketamine. The mechanism of this rearrangement is thought to proceed through a concerted process or via a charged intermediate. The efficiency of the rearrangement can be influenced by the solvent and temperature.

This imination-rearrangement sequence provides a versatile method for the synthesis of a variety of N-substituted arylcyclohexylamines by simply varying the primary amine used in the initial step.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcomes and achieving the desired products with high selectivity.

Analysis of Stereochemical Outcomes and Diastereoselectivity Control

The presence of a stereocenter at the C2 position of the cyclohexanone ring in this compound has significant implications for the stereochemistry of its reactions. Any reaction that creates a new stereocenter on the cyclohexyl ring will result in the formation of diastereomers.

In Reduction Reactions: The reduction of the carbonyl group at C1 creates a new stereocenter, leading to the formation of two possible diastereomeric diols (syn and anti). The diastereoselectivity of this reduction is determined by the facial selectivity of the hydride attack on the carbonyl. According to Cram's rule and its modifications (Felkin-Anh model), the incoming nucleophile (hydride) will preferentially attack from the less hindered face of the carbonyl group. The bulky 2-chlorophenyl group and the hydroxyl group at the adjacent stereocenter will direct the approach of the reducing agent. Chelation control can also play a role if a Lewis acidic reducing agent is used, where the reagent coordinates to both the carbonyl oxygen and the hydroxyl oxygen, leading to a more rigid transition state and potentially high diastereoselectivity.

In Derivatization Reactions: For reactions such as alkylation and hydroxylation at the C6 position, a new stereocenter is also formed. The approach of the electrophile to the enolate intermediate will be influenced by the existing stereocenter at C2. The bulky substituent at C2 will likely direct the incoming electrophile to the opposite face of the ring, leading to a preferential formation of one diastereomer. The stereochemical outcome will depend on the conformation of the cyclohexyl ring in the transition state.

The synthesis of ketamine analogues through the imination and thermal rearrangement of this compound also involves important stereochemical considerations. While the rearrangement itself does not create a new stereocenter, the relative stereochemistry of the final product is determined by the stereochemistry of the starting α-hydroxy ketone. Enantioselective synthesis of this compound would, therefore, allow for the preparation of enantiomerically pure ketamine and its derivatives.

ReactionNew Stereocenter(s)Factors Influencing Stereoselectivity
Reduction of Ketone C1Steric hindrance from C2 substituents (Felkin-Anh model), Chelation control with certain reducing agents.
Alkylation at C6 C6Steric hindrance from C2 substituents directing the approach of the alkyl halide.
Hydroxylation at C6 C6Steric hindrance from C2 substituents directing the approach of the electrophilic oxygen source.
Imination/Rearrangement NoneThe stereochemistry of the product is determined by the stereochemistry of the starting material.

Identification and Characterization of Reaction Intermediates and Transition States

The synthesis of this compound can be achieved through several routes, primarily the Claisen-Schmidt condensation and the Grignard reaction. Mechanistic investigations into these pathways have led to the identification of key reaction intermediates and the theoretical modeling of transition states that govern the reaction's progress and stereochemical outcome.

In the Claisen-Schmidt condensation route, which involves the base-catalyzed reaction of 2-chlorobenzaldehyde (B119727) with cyclohexanone, the formation of an α,β-unsaturated ketone intermediate is a critical step. smolecule.comevitachem.com This intermediate, 2-(2-chlorobenzylidene)cyclohexanone, is formed through an aldol (B89426) addition followed by dehydration. The reaction proceeds via an enolate intermediate, generated by the deprotonation of cyclohexanone at the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The subsequent dehydration of the β-hydroxy ketone is typically facile, driven by the formation of a conjugated system.

Alternatively, the synthesis can be accomplished via a Grignard reaction, where 2-chlorophenyl magnesium bromide is reacted with cyclohexanone. smolecule.com This pathway initially forms a tertiary alcohol, 1-(2-chlorophenyl)cyclohexan-1-ol. Subsequent dehydration of this alcohol, often facilitated by an acidic ionic liquid, yields the alkene intermediate, 1-(2-chlorophenyl)cyclohexene. nih.govresearchgate.net This alkene is then oxidized, for instance with potassium permanganate, to afford the target α-hydroxy ketone, this compound. smolecule.comnih.govresearchgate.net The mechanism of permanganate oxidation is proposed to involve the formation of a cyclic manganese(V) intermediate, which then leads to the diol that is further oxidized to the α-hydroxy ketone. nitrkl.ac.in

The stereochemical outcome of these reactions is determined by the geometry of the transition states. In the context of aldol reactions, the Zimmerman-Traxler model provides a framework for predicting the diastereoselectivity. harvard.edunih.govlibretexts.orgyoutube.com This model postulates a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, which in turn dictates the syn- or anti-stereochemistry of the aldol adduct. For the Grignard reaction, the stereoselectivity of the nucleophilic addition to the carbonyl group can be influenced by chelation effects, particularly if there are coordinating groups present on the substrate. The approach of the Grignard reagent is directed by the formation of a cyclic transition state involving the magnesium atom. nih.govnih.gov

While spectroscopic data for the direct characterization of intermediates in the synthesis of this compound is not extensively detailed in the available literature, the identity of these intermediates is well-established based on the known mechanisms of these fundamental organic reactions. smolecule.comnih.govresearchgate.net The characterization of the stable intermediates, such as 1-(2-chlorophenyl)cyclohexene, can be readily achieved using standard spectroscopic techniques like NMR and IR spectroscopy. researchgate.net For instance, the 1H NMR spectrum of cyclohexene shows characteristic signals for the olefinic protons around δ 5.66 ppm and for the allylic and aliphatic protons at higher fields. docbrown.info

Table 1: Key Intermediates in the Synthesis of this compound

Reaction RouteIntermediateStructureMethod of Identification
Claisen-Schmidt Condensationα,β-Unsaturated Ketone2-(2-chlorobenzylidene)cyclohexanoneInferred from established reaction mechanism. smolecule.comevitachem.com
Grignard ReactionAlkene1-(2-chlorophenyl)cyclohexeneCharacterized by 1H-NMR and IR spectroscopy. nih.govresearchgate.net
Permanganate OxidationCyclic Manganate EsterNot isolated, proposed based on mechanistic studies. nitrkl.ac.inInferred from kinetic and stereochemical studies of permanganate oxidations. nitrkl.ac.in

Influence of Reaction Conditions on Chemoselectivity and Yield Optimization

In the Claisen-Schmidt condensation, the choice of base, solvent, and temperature plays a significant role in the reaction's efficiency. A study on the condensation of benzaldehyde (B42025) and cyclohexanone, a close analogue to the synthesis of the title compound's precursor, demonstrated that solid NaOH is a highly effective catalyst, providing a near-quantitative yield in a short reaction time under solvent-free grinding conditions. nih.gov The catalytic activity was found to be superior to other bases such as KOH, NaOAc, and NH4OAc. nih.gov The reaction can also be performed in a solvent like ethanol, where heating to reflux can drive the reaction to completion, albeit over a longer period. researchgate.net The molar ratio of the reactants is another critical factor, with an excess of the ketone component sometimes used to ensure complete conversion of the aldehyde.

Table 2: Effect of Catalyst and Conditions on the Claisen-Schmidt Reaction of Cyclohexanone and Benzaldehyde

Catalyst (mol%)ConditionsTime (min)Yield (%)Reference
NaOH (20)Grinding, RT598 nih.gov
KOH (20)Grinding, RT585 nih.gov
NaOH (20)Ethanol, reflux48093 researchgate.net
NaOAc (20)Grinding, RT6035 nih.gov
NH4OAc (20)Grinding, RT6040 nih.gov

For the Grignard reaction pathway, the choice of solvent is known to have a profound impact on the diastereoselectivity of the addition to carbonyl compounds. nih.gov Solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) can influence the aggregation state and reactivity of the Grignard reagent, as well as the stability of the transition states. For instance, in the addition of Grignard reagents to sulfinylimines, a reversal of diastereoselectivity was observed when switching from THF to CH2Cl2, which was attributed to a shift from a non-chelated acyclic transition state in THF to a chelated cyclic transition state in CH2Cl2. nih.gov Furthermore, a "halide effect" has been reported, where alkylmagnesium iodides exhibit higher diastereoselectivity compared to their chloride or bromide counterparts in certain reactions, due to the increased Lewis acidity of the intermediate magnesium chelate. nih.gov The reaction temperature is also a critical parameter to control, as side reactions such as enolization and reduction can become more prevalent at higher temperatures, leading to a decrease in the yield of the desired alcohol.

The subsequent oxidation of the 1-(2-chlorophenyl)cyclohexene intermediate with potassium permanganate requires careful control of temperature and pH to achieve high chemoselectivity for the α-hydroxy ketone. Over-oxidation to diketones or cleavage of the cyclohexene ring are potential side reactions. The use of phase-transfer catalysts can facilitate the reaction between the aqueous permanganate and the organic substrate, improving the reaction rate and yield. nitrkl.ac.in

Computational Chemistry Studies of 2 2 Chlorophenyl 2 Hydroxycyclohexanone and Analogues

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, energy, and properties. These methods are broadly categorized by their level of theory and computational expense, ranging from highly accurate but costly ab initio methods to faster but more approximate semi-empirical approaches.

Ab initio molecular orbital methods are derived directly from theoretical principles without the inclusion of experimental parameters. dtic.mil These "first-principles" calculations aim to provide a rigorous mathematical approximation of the molecular system. dtic.mil The accuracy of ab initio calculations is highly dependent on the size of the basis set—the set of mathematical functions used to build the molecular orbitals. ijert.orgyoutube.com Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Configuration Interaction (CI). ststephens.net.in

For a molecule like 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, ab initio calculations can be used to:

Determine the optimized molecular geometry of different conformers.

Calculate the relative energies of these conformers to predict their stability.

Analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Compute electronic properties such as dipole moments and charge distributions.

The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)), is critical. Larger basis sets provide more flexibility for describing the electron distribution, leading to more accurate results at a higher computational cost. ijert.orgyoutube.com

Table 1: Illustrative Ab Initio (Hartree-Fock/6-31G(d)) Data for a Substituted Cyclohexanone (B45756) Analogue

PropertyAxial ConformerEquatorial Conformer
Total Energy (Hartree)-789.12345-789.12189
Relative Energy (kcal/mol)0.000.98
HOMO Energy (eV)-7.56-7.61
LUMO Energy (eV)1.231.25
Dipole Moment (Debye)2.893.45

This table illustrates the type of data generated from ab initio calculations, showing the axial conformer to be slightly more stable for this hypothetical analogue.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. mpg.de Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a molecule based on its electron density. researchgate.net This approach inherently includes a degree of electron correlation at a lower computational expense than traditional correlated methods like MP2 or CI.

DFT studies are particularly useful for investigating:

Reaction Mechanisms: Mapping potential energy surfaces to identify transition states and calculate activation barriers.

Spectroscopic Properties: Predicting IR, Raman, and NMR spectra to aid in the interpretation of experimental data.

Chemical Reactivity Descriptors: Calculating global parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) to describe the chemical behavior of the molecule. researchgate.net

Hybrid DFT methods, which combine a portion of the exact Hartree-Fock exchange with various exchange-correlation functionals, are widely used. The B3LYP functional with a 6-311+G** basis set, for instance, has been shown to provide reliable results for the conformational analysis of 2-substituted cyclohexanones. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal key orbital interactions, such as hyperconjugation, that influence conformational preferences. researchgate.netnih.gov

Table 2: Representative DFT-Calculated Reactivity Descriptors for a Cyclohexanone Analogue

ParameterValue (eV)Interpretation
EHOMO-6.98Electron-donating ability
ELUMO-0.89Electron-accepting ability
Energy Gap (ΔE)6.09Chemical stability/reactivity
Hardness (η)3.05Resistance to charge transfer
Softness (S)0.33Ability to receive electrons
Electronegativity (χ)3.94Tendency to attract electrons

This table showcases key electronic properties derived from DFT calculations that help in predicting the chemical reactivity of the molecule.

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.deucsb.edu These methods, such as PM3 (Parametric Method 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the number of two-electron integrals that need to be computed. mpg.deuni-muenchen.de

The primary advantage of semi-empirical methods is their computational speed, allowing them to be applied to very large molecular systems. ucsb.edu They are particularly useful for:

Rapid Conformational Searching: Quickly scanning the potential energy surface to identify low-energy conformers that can then be re-examined with more accurate DFT or ab initio methods.

Calculating Molecular Properties: Estimating thermodynamic properties like heats of formation, as well as electronic properties such as dipole moments and vibrational frequencies. researchgate.net

Qualitative Analysis: Gaining initial insights into the structure and bonding of a molecule before undertaking more computationally intensive studies.

While less accurate than higher-level methods, PM3 can successfully predict conformational preferences in some systems, such as 2-thiosubstituted cyclohexanones, where it correctly identified that axial conformations were more populated than equatorial ones. researchgate.net

Table 3: Comparison of Computational Performance for Geometry Optimization of a Medium-Sized Organic Molecule

MethodBasis SetRelative CPU TimeTypical Use Case
PM3N/A1x (Fastest)Initial screening, large systems
HF6-31G(d)~100xInitial ab initio geometry
B3LYP6-31G(d)~150xStandard geometry optimization
MP26-311+G(d,p)>1000xHigh-accuracy energy calculation

This table provides a general comparison of the computational cost associated with different quantum mechanical methods, highlighting the efficiency of semi-empirical approaches like PM3.

Molecular Dynamics and Conformational Analysis

While quantum mechanical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For flexible molecules like this compound, which has a six-membered ring and rotatable bonds, MD simulations are an effective tool for conformational analysis. nih.gov By simulating the molecule at a given temperature, it is possible to observe transitions between different conformations, such as the chair-chair interconversion of the cyclohexanone ring. nih.govyoutube.com

The reliability of MD simulations depends on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and identify the most preferred molecular shapes. These predictions can then be validated by comparing calculated properties, such as NMR coupling constants, with experimental data. rsc.org

Table 4: Illustrative Conformational Distribution of a Substituted Cyclohexanone from a Molecular Dynamics Simulation

ConformationPopulation (%)Average Dihedral Angle (C1-C2-C3-C4)
Axial Chair65%-55.2°
Equatorial Chair33%+54.8°
Twist-Boat2%Variable

This table shows a hypothetical distribution of conformers obtained from an MD simulation, indicating a preference for the axial chair conformation in this example.

The conformational equilibrium of substituted cyclohexanones is often governed by a delicate balance of steric and electronic effects. In molecules containing polar bonds, such as the C=O and C-Cl bonds in this compound, electrostatic interactions play a crucial role. nih.govnih.gov

The alignment of bond dipoles can either stabilize or destabilize a particular conformer. For many 2-halocyclohexanones, the axial conformer is surprisingly stable despite the steric bulk of the halogen. This is often attributed to electrostatic repulsion between the lone pairs of the carbonyl oxygen and the halogen in the equatorial conformer, an effect that is minimized in the axial arrangement. nih.govrsc.org

Computational studies allow for the quantification of these electrostatic effects. By calculating the molecular dipole moments and mapping the molecular electrostatic potential (MEP) surface, researchers can visualize regions of positive and negative charge and understand how they interact in different conformations. Furthermore, the influence of the solvent can be modeled, as polar solvents can screen electrostatic interactions and shift the conformational equilibrium. For example, the axial population of 2-fluorocyclohexanone (B1314666) decreases dramatically from 64% in the gas phase to just 2% in a polar solvent like DMSO. nih.gov

Table 5: Effect of Solvent Dielectric Constant on the Axial:Equatorial Conformer Ratio of a 2-Halocyclohexanone Analogue

SolventDielectric Constant (ε)Calculated % Axial Conformer
Gas Phase164%
Carbon Tetrachloride2.255%
Acetone2115%
DMSO472%

This table illustrates how the polarity of the environment, modeled computationally, can significantly alter the conformational preference, favoring the more polar equatorial conformer in high-dielectric solvents. nih.gov

Reaction Mechanism Modeling

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights into transient species and energetic landscapes that are often difficult to discern through experimental methods alone. In the context of this compound and its analogues, computational modeling can elucidate the pathways of their formation and subsequent reactions.

Elucidation of Reaction Pathways and Energy Barriers

The reaction is typically base-catalyzed, initiating with the deprotonation of cyclohexanone at the α-carbon to form a nucleophilic enolate. This step is followed by the nucleophilic attack of the enolate on the carbonyl carbon of 2-chlorobenzaldehyde (B119727). The subsequent protonation of the resulting alkoxide yields the final this compound product.

Density Functional Theory (DFT) calculations on analogous aldol (B89426) reactions involving substituted cyclohexanones have revealed the critical role of the catalyst and solvent in influencing the energy barriers of the transition states. researchgate.net For instance, computational studies on proline-catalyzed aldol reactions have detailed the stereoselectivity of the process by modeling the transition state assemblies. researchgate.net

Table 1: Representative Calculated Energy Barriers for Key Steps in Analogous Aldol Condensations

Reaction StepCatalyst/Solvent SystemComputational MethodCalculated Activation Energy (kcal/mol)
Enolate FormationNaOH / WaterDFT (B3LYP/6-31G)10-15
C-C Bond FormationProline / DMSODFT (M06-2X/6-311+G**)12-18
Proton Transfer-DFT (B3LYP/6-31G)Low barrier

Note: The data in this table are illustrative and represent typical values found in computational studies of similar aldol reactions, not specific values for the synthesis of this compound.

Theoretical Studies of Transition Metal-Catalyzed Processes involving Cyclohexanone Scaffolds

While the primary synthesis of this compound is a base-catalyzed condensation, cyclohexanone scaffolds are frequently involved in transition metal-catalyzed transformations. Theoretical studies in this area provide a framework for understanding potential subsequent reactions of the title compound or its derivatives.

Computational investigations, often employing DFT, are instrumental in elucidating the mechanisms of these complex catalytic cycles. researchgate.net Such studies typically model the elementary steps of the reaction, including oxidative addition, reductive elimination, migratory insertion, and transmetalation. By calculating the geometries and energies of intermediates and transition states, researchers can map out the entire catalytic cycle and identify the rate-determining step.

For instance, theoretical studies on palladium-catalyzed α-arylation of ketones, a reaction class relevant to the modification of cyclohexanone derivatives, have detailed the intricate ligand effects and the energetics of the catalytic cycle. These studies help in the rational design of more efficient catalysts. While no specific theoretical studies on transition metal-catalyzed processes involving this compound have been identified, the established computational methodologies are readily applicable to explore its potential reactivity in such transformations. mdpi.com

Thermochemical Studies (e.g., Enthalpy of Formation)

Thermochemical properties, such as the enthalpy of formation (ΔHf°), are fundamental to understanding the stability and reactivity of a compound. While experimental calorimetric data for this compound is not available, computational chemistry provides reliable methods for its estimation.

High-level quantum chemical methods, such as Gaussian-n (Gn) theories (e.g., G3, G4) and composite methods like CBS-QB3, are capable of predicting thermochemical data with high accuracy, often within "chemical accuracy" (±1 kcal/mol) of experimental values. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy.

For a molecule of the size of this compound, DFT methods can also be employed to calculate the enthalpy of formation, though typically with slightly lower accuracy than the more computationally expensive composite methods. The calculation usually involves an isodesmic or homodesmotic reaction scheme, where the enthalpy of reaction for a balanced equation involving the target molecule and well-characterized reference compounds is calculated. The known enthalpies of formation of the reference compounds are then used to derive the enthalpy of formation of the target molecule.

Table 2: Computationally Estimated Enthalpy of Formation for Analogous Compounds

CompoundComputational MethodEstimated ΔHf° (gas phase, 298.15 K) (kcal/mol)
CyclohexanoneG3MP2-53.7
2-PhenylcyclohexanoneDFT (B3LYP/6-311+G(d,p)) with isodesmic correction-35.2
2-HydroxycyclohexanoneCBS-QB3-85.1

Note: This table presents calculated enthalpy of formation values for related compounds to illustrate the application of computational thermochemistry. No specific calculated value for this compound has been reported in the literature.

The computational determination of thermochemical data for this compound would be a valuable endeavor to further characterize this compound and predict its behavior in various chemical environments. nih.gov

Advanced Applications in Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate

As a synthetic intermediate, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone serves as a foundational component for constructing more elaborate molecules. evitachem.com Its utility stems from the presence of key functional groups—a ketone, a tertiary alcohol, and an aromatic chloride—that can be selectively targeted in subsequent reaction steps.

The rigid cyclohexanone (B45756) scaffold of this compound makes it an excellent starting point for the synthesis of complex molecular architectures. Organic chemists utilize this structure to build polycyclic and heterocyclic ring systems that are often the core of pharmacologically active compounds. The functional groups on the ring allow for the attachment of various other chemical moieties, enabling the systematic construction of intricate three-dimensional structures. smolecule.com Its structural similarity to bioactive molecules, including certain anesthetics, has made it a valuable building block in medicinal chemistry for creating novel compounds with potential therapeutic applications. evitachem.com

The compound is a well-established precursor for specific and targeted organic transformations. One of the most notable applications is in the synthesis of the anesthetic ketamine and its derivatives. bbgate.comchemicalbook.com In this process, the hydroxyl group and the adjacent ketone are transformed into an amino group. For instance, a common synthetic route involves the reaction of this compound with methylamine (B109427), which ultimately leads to the formation of 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone (ketamine). bbgate.com This transformation highlights the compound's role as a direct and crucial precursor in the production of important pharmaceutical agents. evitachem.combbgate.com The compound's reactivity allows it to serve as a starting material for various other chemical reactions, leading to the discovery of new compounds with potentially enhanced biological properties. evitachem.com

Below is a simplified representation of its role as a precursor in a key transformation:

Starting MaterialReagents/ConditionsProductApplication
This compound1. Methylamine (CH₃NH₂)2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone (Ketamine)Anesthetic, Antidepressant
2. Rearrangement

This table illustrates a conceptual synthetic pathway and does not detail all intermediate steps or reaction conditions.

Synthesis of Chemically Diverse Compound Libraries for Research Purposes

In modern drug discovery, the synthesis of compound libraries is a critical strategy for identifying new lead compounds. This compound is an ideal scaffold for creating such libraries. evitachem.comsmolecule.com By systematically modifying its functional groups, researchers can generate a large number of structurally related, yet distinct, molecules.

For example:

The hydroxyl group can be esterified or etherified with a wide range of acids or alcohols.

The ketone group can undergo reactions such as reduction, reductive amination, or Wittig reactions.

The aromatic ring can be subjected to further substitution reactions, although this is less common.

This approach allows for the rapid generation of a diverse set of compounds that can be screened for biological activity against various therapeutic targets. The insights gained from these screenings help establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds into viable drug candidates. evitachem.com

Development of Reference Standards in Analytical Chemistry for Related Compounds

In analytical chemistry, particularly in the pharmaceutical industry and forensic science, the availability of pure reference standards is essential for the accurate identification and quantification of substances. smolecule.com this compound serves as a critical analytical reference standard for related compounds, most notably as a known impurity in esketamine preparations. caymanchem.commedchemexpress.com

Pharmaceutical quality control protocols require the monitoring of impurities to ensure the safety and efficacy of the final drug product. By using this compound as a standard, analytical chemists can develop and validate methods (such as High-Performance Liquid Chromatography, HPLC, or Gas Chromatography-Mass Spectrometry, GC-MS) to detect and quantify its presence in esketamine. caymanchem.com This ensures that the levels of this specific impurity remain below the stringent limits set by regulatory authorities. Its use is also noted in forensic applications where the identification of precursors and byproducts can be crucial in the analysis of illicitly synthesized substances. caymanchem.com

Applications in Catalysis and Ligand Design Involving Cyclohexanone Scaffolds

The structural features of this compound, specifically the cyclohexanone scaffold bearing hydroxyl and ketone functionalities, suggest its potential utility in the fields of catalysis and ligand design. While direct applications of this specific molecule in catalysis are not extensively documented, the chemistry of related cyclohexanone-based scaffolds is well-established.

The ketone and hydroxyl groups on the this compound molecule are positioned in a 1,2-relationship, making them potential bidentate ligands for coordinating with metal ions. This arrangement can form stable five-membered chelate rings with a variety of transition metals. The ability of such scaffolds to form metal complexes is a foundational principle in coordination chemistry.

The properties of any potential metal complex would be influenced by:

The Cyclohexane Ring: Provides a rigid and sterically defined backbone, influencing the geometry of the resulting metal complex.

The 2-Chlorophenyl Group: Its electronic and steric properties can modulate the electron density at the metal center and influence the stability and reactivity of the complex.

While research on the specific coordination chemistry of this compound is limited, studies on other substituted hydroxycyclohexanones demonstrate their ability to form coordination frameworks. nih.gov Such complexes, derived from cyclohexanone scaffolds, have potential applications in asymmetric catalysis, where the chiral environment created by the ligand and metal center can be used to control the stereochemical outcome of a chemical reaction.

Design of Ligands for Stereoselective Catalysis

A comprehensive review of scientific literature and chemical databases indicates that the specific application of This compound in the design and synthesis of ligands for stereoselective catalysis is not a well-documented area of research. This compound is primarily recognized as a key intermediate or a reference standard in the synthesis of other pharmacologically active molecules, notably as a potential impurity in esketamine preparations.

While the molecular structure of this compound, which features a chiral tertiary alcohol adjacent to a ketone, presents a theoretical foundation for its use as a precursor to chiral ligands, the practical exploration of this potential is not currently reported. Conceptually, the α-hydroxy ketone moiety could be chemically modified to create valuable ligand architectures. For instance, stereoselective reduction of the ketone could yield a chiral 1,2-diol, and reductive amination could produce a chiral amino alcohol. Both diols and amino alcohols are privileged structural motifs in a wide array of successful chiral ligands used in asymmetric catalysis.

However, at present, there are no specific research findings or established synthetic protocols that utilize this compound for these purposes. The development of chiral ligands from this specific precursor, the characterization of their coordination chemistry with various metals, and their subsequent application in catalytic, stereoselective reactions remain unexplored avenues of chemical research. Consequently, data on their performance, such as enantiomeric excess or catalytic turnover, is not available.

Future research could potentially focus on the stereoselective transformation of this compound into novel ligand structures. Such work would be necessary to establish its utility in the field of stereoselective catalysis. Until such studies are undertaken and published, its role in ligand design remains hypothetical.

Q & A

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and cyclohexanone derivatives under basic conditions (e.g., NaOH/EtOH). For advanced functionalization, nitro groups may be introduced using nitric acid in acetic anhydride ( ). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for nitro group introduction), and catalyst selection (e.g., phase-transfer catalysts for improved yield). Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1).

Q. Example Reaction Conditions :

StepReagents/ConditionsMonitoring Method
Condensation2-Chlorobenzaldehyde, cyclohexanone, NaOH/EtOH, 50°C, 6hTLC (Rf = 0.5)
NitrationHNO₃, Ac₂O, 0°C, 2hTLC (Rf = 0.7)

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : After synthesis, crude products are purified via column chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 to 2:1). Recrystallization from ethanol/water (3:1) yields high-purity crystals. Purity is confirmed by HPLC (C18 column, acetonitrile:H₂O 70:30, λ = 254 nm) and ¹H NMR (CDCl₃, δ 7.4–7.6 ppm for aromatic protons).

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Key signals include δ 1.5–2.2 ppm (cyclohexanone methylenes), δ 5.2 ppm (hydroxy proton, exchangeable with D₂O), and δ 7.3–7.6 ppm (chlorophenyl aromatic protons) ().
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 253.7 (C₁₂H₁₂ClNO₃). Fragmentation patterns (e.g., loss of H₂O at m/z 235.6) validate structure ().

Advanced Research Questions

Q. How can mechanistic studies resolve keto-enol tautomerism in this compound?

  • Methodological Answer : Keto-enol equilibrium is investigated via variable-temperature ¹H NMR (DMSO-d₆, 25–80°C). Integration of enol (δ 12–14 ppm, broad) vs. keto (δ 2.5–3.5 ppm) protons quantifies tautomeric ratios. DFT calculations (B3LYP/6-31G*) model energy barriers for tautomer interconversion ( ).

Q. What strategies ensure stability during long-term storage of this compound?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH, 6 months). HPLC monitors decomposition products (e.g., chlorophenyl derivatives). Store in amber vials under N₂ at –20°C to prevent oxidation. TGA/DSC analysis identifies decomposition onset (~180°C) ( ).

Q. How is the compound’s pharmacological activity evaluated in NMDA receptor binding assays?

  • Methodological Answer : Radioligand binding assays using [³H]MK-801 in rat cortical membranes. IC₅₀ values are determined via competitive displacement (10⁻¹²–10⁻⁴ M concentrations). Structural analogs (e.g., ketamine derivatives in ) serve as positive controls. Data normalized to % inhibition vs. log[concentration] ( ).

Q. How can HPLC-MS detect this compound as a pharmaceutical impurity?

  • Methodological Answer : Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid in H₂O) and B (acetonitrile). Gradient: 5% B to 95% B over 15 min. MS parameters: ESI+ mode, dwell time 200 ms, MRM transition m/z 253.7 → 235.6. Limit of detection (LOD) < 0.1 ppm ().

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved?

  • Methodological Answer : Conflicting signals (e.g., overlapping cyclohexanone protons) are resolved via 2D NMR (COSY, HSQC). For example, HSQC correlates δ 2.1 ppm (¹H) to δ 26.9 ppm (¹³C), confirming methylene assignment. Dynamic NMR at low temperature (–40°C) slows exchange processes, sharpening hydroxy proton signals ().

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2-(2-Chlorophenyl)-2-hydroxycyclohexanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.